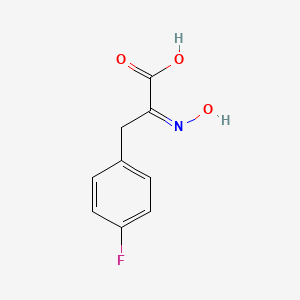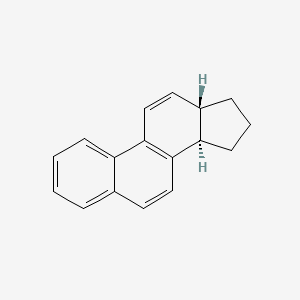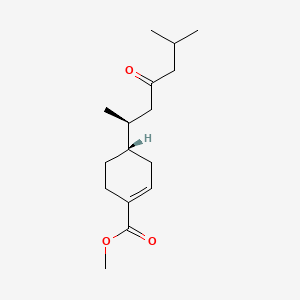
Epi juvabione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi juvabione, also known as (+)-epijuvabione, is a natural sesquiterpene that exhibits insect juvenile hormone activity. It is a diastereomer of juvabione and is found in the wood of true firs of the genus Abies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi juvabione involves several steps, including the use of (+)-norcamphor as a chiral precursor. The key steps include a lipase-mediated kinetic ester-hydrolysis reaction and a cyclopropane ring-expansion reaction . Another method involves the use of sequential Ir-catalyzed hydrogenations to construct the two adjacent stereogenic centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial use. The use of chiral catalysts and stereoselective reactions are crucial for maintaining the compound’s activity.
Chemical Reactions Analysis
Types of Reactions: Epi juvabione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sesquiterpene structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Ir-catalysts for hydrogenation, lipase enzymes for ester-hydrolysis, and various organic solvents such as dichloromethane and tetrahydrofuran .
Major Products: The major products formed from these reactions include various intermediates that retain the sesquiterpene structure, ultimately leading to the formation of this compound and its diastereomers .
Scientific Research Applications
Epi juvabione has several scientific research applications due to its juvenile hormone activity. It is used in:
Chemistry: As a model compound for studying sesquiterpene synthesis and stereoselective reactions.
Biology: In research on insect development and reproduction, as it mimics juvenile hormone activity.
Mechanism of Action
Epi juvabione is similar to other juvenile hormone analogues (juvenoids) such as juvabione, todomatuic acid, and dehydrojuvabione. These compounds share a sesquiterpene structure and exhibit juvenile hormone activity. this compound is unique in its specific stereochemistry, which influences its biological activity and effectiveness .
Comparison with Similar Compounds
- Juvabione
- Todomatuic acid
- Dehydrojuvabione
Epi juvabione’s unique stereochemistry and its ability to mimic juvenile hormone activity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
26462-72-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
IIWNDLDEVPJIBT-QWHCGFSZSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


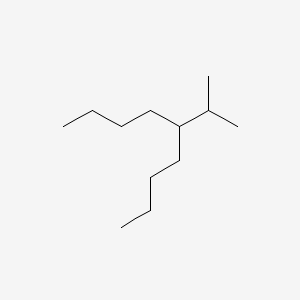
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



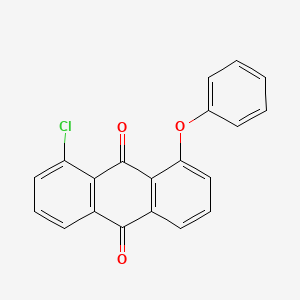
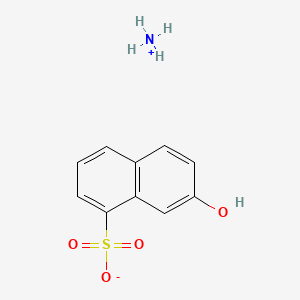
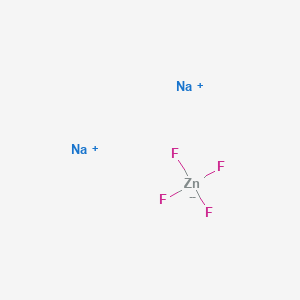
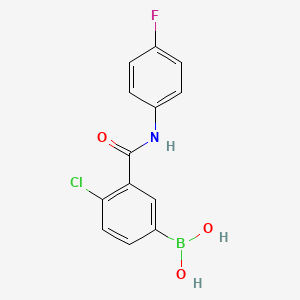
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
